1-[(5-bromofuran-2-yl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine
Overview
Description
1-[(5-bromofuran-2-yl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine is a complex organic compound that features a combination of bromofuran and fluorophenyl groups attached to a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-bromofuran-2-yl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromofuran Intermediate: The bromofuran moiety can be synthesized by brominating furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Synthesis of the Fluorophenyl Intermediate: The fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst like aluminum chloride.
Coupling Reaction: The final step involves coupling the bromofuran and fluorophenyl intermediates with a dihydropyridine precursor under conditions that promote nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(5-bromofuran-2-yl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine sites using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-[(5-bromofuran-2-yl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(5-bromofuran-2-yl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-chlorofuran-2-yl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine
- 1-[(5-bromofuran-2-yl)methyl]-4-(4-chlorophenyl)-3,6-dihydro-2H-pyridine
- 1-[(5-bromofuran-2-yl)methyl]-4-(4-methylphenyl)-3,6-dihydro-2H-pyridine
Uniqueness
1-[(5-bromofuran-2-yl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine is unique due to the presence of both bromofuran and fluorophenyl groups, which may confer distinct electronic and steric properties
Properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO/c17-16-6-5-15(20-16)11-19-9-7-13(8-10-19)12-1-3-14(18)4-2-12/h1-7H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMBZSHECFSJMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CC3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.